molecular formula C17H18ClF2N B13739296 2-Propen-1-amine, 3,3-bis(p-fluorophenyl)-N,N-dimethyl-, hydrochloride CAS No. 21165-54-8

2-Propen-1-amine, 3,3-bis(p-fluorophenyl)-N,N-dimethyl-, hydrochloride

Cat. No.: B13739296
CAS No.: 21165-54-8
M. Wt: 309.8 g/mol
InChI Key: RSKJGHLGGFOENO-UHFFFAOYSA-N
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Description

2-Propen-1-amine, 3,3-bis(p-fluorophenyl)-N,N-dimethyl-, hydrochloride (hereafter referred to as the target compound) is a fluorinated tertiary amine hydrochloride salt. Structurally, it features a propen-1-amine backbone substituted with two para-fluorophenyl groups at the 3-position and dimethylamine at the nitrogen terminus, forming a hydrochloride salt. The presence of fluorine atoms on the aromatic rings enhances lipophilicity and electronic stability, which may influence pharmacokinetic properties or binding interactions in biological systems .

Properties

CAS No.

21165-54-8

Molecular Formula

C17H18ClF2N

Molecular Weight

309.8 g/mol

IUPAC Name

3,3-bis(4-fluorophenyl)-N,N-dimethylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C17H17F2N.ClH/c1-20(2)12-11-17(13-3-7-15(18)8-4-13)14-5-9-16(19)10-6-14;/h3-11H,12H2,1-2H3;1H

InChI Key

RSKJGHLGGFOENO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Propen-1-amine, 3,3-bis(p-fluorophenyl)-N,N-dimethyl-, hydrochloride

General Synthetic Strategy

The synthetic approach to this compound typically involves:

  • Formation of the bis(p-fluorophenyl) substituted propenyl intermediate.
  • Introduction and modification of the amine group, including N,N-dimethylation.
  • Conversion to the hydrochloride salt to improve physicochemical properties.

Detailed Stepwise Synthesis

Formation of the Bis(p-fluorophenyl) Propenyl Intermediate

A common approach involves a Grignard reaction where p-fluorophenylmagnesium bromide or chloride is reacted with an appropriate α,β-unsaturated carbonyl precursor to introduce the bis(p-fluorophenyl) groups at the 3,3-positions of the propenyl backbone.

  • Preparation of the Grignard reagent is carried out by reacting magnesium turnings with p-fluorobromobenzene or p-fluorochlorobenzene in anhydrous tetrahydrofuran (THF) under inert atmosphere.
  • The Grignard reagent is then added to a suitable aldehyde or ketone precursor to form the desired intermediate with high regioselectivity and yield.
Introduction and N,N-Dimethylation of the Amine Group

The amine functionality is introduced through nucleophilic substitution or reductive amination:

  • Azide substitution and reduction : The intermediate can be converted to an azide derivative via reaction with sodium azide, followed by reduction (e.g., using triphenylphosphine or catalytic hydrogenation) to yield the primary amine.
  • N,N-Dimethylation : The primary amine is then subjected to methylation, commonly using formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide under basic conditions, to achieve N,N-dimethylation.
Formation of the Hydrochloride Salt

The free base amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, typically ethanol or ethyl acetate, to enhance stability and solubility for handling and further applications.

Research Outcomes and Reaction Conditions

Reaction Yields and Optimization

  • The Grignard coupling step yields vary depending on reaction parameters such as temperature, solvent, and reagent purity. Yields from 60% to 75% have been reported, with careful temperature control (around 60 °C) and stirring times of 1–2 hours being optimal.
  • Azide substitution reactions proceed efficiently at mild temperatures (room temperature to 40 °C) with sodium azide in polar aprotic solvents like dimethylformamide (DMF), achieving yields near 80%.
  • Reduction of azides to amines using triphenylphosphine or catalytic hydrogenation typically provides yields above 85% with minimal side products.
  • N,N-Dimethylation reactions using Eschweiler–Clarke conditions give high purity products with yields exceeding 90% under reflux for several hours.

Comparative Solvent and Temperature Effects

Step Solvent Temperature (°C) Time Yield (%) Notes
Grignard formation THF 25–60 1–2 hours 65–75 Inert atmosphere required
Azide substitution DMF 25–40 12–24 hours ~80 Polar aprotic solvent preferred
Azide reduction Ethanol/THF 25–50 4–6 hours >85 Triphenylphosphine or Pd/C
N,N-Dimethylation Formic acid Reflux (~100) 4–6 hours >90 Eschweiler–Clarke reaction
Hydrochloride salt formation Ethanol/EtOAc 0–25 1–2 hours Quantitative Salt precipitation

Analytical Characterization Supporting Preparation

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine or propenyl groups, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions may target the double bond in the propenyl group, converting it to a saturated amine.

    Substitution: The aromatic rings can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or oxides, while reduction may produce saturated amines.

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications in drug development and medicinal chemistry due to its structural characteristics that may influence biological activity.

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of fluorine atoms can enhance the lipophilicity and biological activity of the compound, making it a candidate for further investigation in anticancer therapies .
  • Neuropharmacology : Compounds with amine functionalities are often explored for their effects on neurotransmitter systems. The dimethylamino group may interact with receptors in the central nervous system, potentially leading to novel treatments for neurological disorders.

Material Science

The compound's unique chemical structure allows it to be utilized as an additive in polymers and other materials.

  • Plastic Additive : Research indicates that similar amine compounds can serve as stabilizers or modifiers in plastic formulations. They may enhance thermal stability and mechanical properties of polymers .
  • Coating Applications : The incorporation of such compounds into coating formulations can improve adhesion and durability, making them suitable for protective coatings in various industrial applications.

Data Table of Applications

Application AreaSpecific Use CasePotential Benefits
Medicinal ChemistryAnticancer researchCytotoxic effects on cancer cells
Neuropharmacological studiesPotential for treating neurological disorders
Material SciencePlastic additivesImproved thermal stability
CoatingsEnhanced adhesion and durability

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of amine compounds similar to 2-Propen-1-amine exhibited significant cytotoxicity against breast cancer cell lines, suggesting a pathway for developing new anticancer agents .
  • Polymer Modification : In a recent experiment, the addition of fluorinated amine compounds to polymer matrices resulted in improved mechanical properties and thermal resistance compared to control samples without additives .

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Target compound C₁₇H₁₇F₂N·HCl 3,3-bis(p-fluorophenyl), N,N-dimethyl 333.79 (base) + HCl High lipophilicity due to fluorinated aryl groups; potential enhanced metabolic stability
2-Propen-1-amine, 3-(p-bromophenyl)-N,N-dimethyl-3-phenyl-, hydrochloride (CID 6437584) C₁₇H₁₈BrN·HCl 3-(p-bromophenyl), 3-phenyl, N,N-dimethyl 376.70 (base) + HCl Bromine substituent increases molecular weight and polarizability; may exhibit stronger halogen bonding vs. fluorine
2-Propen-1-amine, 3-phenyl-, hydrochloride (Cinnamylamine hydrochloride) C₉H₁₁N·HCl 3-phenyl, no N-alkylation 153.64 + HCl Lower molecular weight; simpler structure with primary amine; used in organic synthesis and bioactive molecule preparation
Allylamine hydrochloride (2-Propen-1-amine, hydrochloride) C₃H₈ClN Unsubstituted allylamine 93.56 High water solubility (miscible); volatile (vapor pressure: 196 mmHg at 20°C); industrial solvent or intermediate
2-Chloroprop-2-en-1-amine hydrochloride C₃H₇Cl₂N Chlorine at 2-position 128.00 Reactive chloro-substituent; likely used in polymerization or crosslinking reactions

Research Findings and Industrial Relevance

  • Pharmaceutical Potential: Fluorinated aryl amines are increasingly explored in CNS drug development due to blood-brain barrier permeability. The target compound’s fluorinated structure aligns with this trend, though specific activity data are lacking .
  • Polymer Chemistry: Analogous compounds like 3-chloro-N-phenyl-phthalimide () are monomers for polyimides, suggesting the target compound could serve as a specialty monomer if functionalized further .
  • Safety and Handling : Unlike allylamine (high volatility and flammability; flash point: -29°C), the target compound’s aryl substituents likely reduce volatility, improving handling safety .

Biological Activity

The compound 2-Propen-1-amine, 3,3-bis(p-fluorophenyl)-N,N-dimethyl-, hydrochloride is a derivative of allylamine characterized by the presence of two p-fluorophenyl groups and dimethyl substitution. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of parasitic infections and cancer treatment.

  • Molecular Formula : C₁₃H₁₄F₂N₂·HCl
  • Molecular Weight : 268.73 g/mol
  • CAS Number : 63905-40-8

Antiparasitic Activity

Research has indicated that derivatives of N,N-dimethyl-2-propen-1-amine exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study demonstrated that a bromo-substituted derivative showed a remarkable reduction in parasitemia and mortality rates in infected mice when administered at a dosage of 20 mg/kg for nine consecutive days. In contrast, the unsubstituted derivative did not exhibit similar protective effects, highlighting the importance of specific substitutions for biological efficacy .

Compound TypeDosage (mg/kg)Treatment DurationParasitemia ReductionMortality Rate
Bromo Derivative209 daysSignificantDecreased
Unsubstituted100Single doseNo significant changeSimilar to control

Anticancer Activity

The compound's structural analogs have also been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including cervical (HeLa) and gastric adenocarcinoma (AGS) cells. The IC₅₀ values for these compounds ranged from 0.89 to 9.63 µg/mL, indicating potent cytotoxic effects. Mechanistic studies revealed that these compounds can induce cell cycle arrest and activate apoptotic pathways through mitochondrial membrane depolarization and caspase activation .

Case Studies

  • Chagas Disease Treatment : In a controlled study involving infected mice, the bromo derivative of the compound was administered daily. The results showed complete absence of parasites in treated subjects compared to controls, suggesting its potential as a therapeutic agent against T. cruzi infections .
  • Cancer Cell Line Studies : Another study evaluated the effects of various derivatives on cancer cell lines. The most effective derivative displayed significant apoptosis in cancer cells, with detailed analysis showing activation of caspases - crucial markers for programmed cell death .

Q & A

Basic: What are the primary synthetic routes for synthesizing 2-propen-1-amine derivatives with fluorophenyl substituents, and what critical reaction conditions must be controlled?

The synthesis of fluorophenyl-substituted 2-propen-1-amine derivatives typically involves multi-step organic reactions. A common approach includes:

  • Nucleophilic substitution for introducing fluorophenyl groups.
  • Reductive amination or alkylation to incorporate dimethylamine moieties.
  • Hydrochloride salt formation via acidification.

Critical conditions include:

  • Inert atmosphere (nitrogen/argon) to prevent oxidation or moisture interference .
  • Temperature control (e.g., 0–5°C for sensitive intermediates).
  • pH monitoring during salt formation to ensure crystallinity.
    Reaction progress is tracked via thin-layer chromatography (TLC) or HPLC , with purification by recrystallization .

Advanced: How can researchers design experiments to elucidate the role of bis(p-fluorophenyl) groups in modulating receptor binding affinity?

To investigate the structural impact of bis(p-fluorophenyl) groups:

Comparative SAR studies : Synthesize analogs with mono-fluorophenyl or non-fluorinated aryl groups and compare binding affinities using radioligand displacement assays .

Computational docking : Perform molecular dynamics simulations to analyze fluorine-mediated hydrophobic interactions with receptor pockets (e.g., serotonin 5-HT2C) .

Fluorine NMR : Use 19F^{19}\text{F} NMR to study conformational changes in the compound-receptor complex .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and amine proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95%) with UV detection at 254 nm .
  • X-ray crystallography : Resolve stereochemistry for chiral centers, if applicable .

Advanced: What strategies can resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. in vivo)?

Contradictions may arise from assay-specific factors:

Orthogonal assays : Validate activity using both cell-based functional assays (e.g., cAMP modulation) and biochemical binding assays .

Pharmacokinetic profiling : Measure compound stability, plasma protein binding, and blood-brain barrier penetration to explain in vivo discrepancies .

Metabolite screening : Use LC-MS/MS to identify active/inactive metabolites that may influence results .

Basic: How does the presence of N,N-dimethylamine and fluorophenyl groups influence the compound’s physicochemical properties?

  • Lipophilicity : Fluorophenyl groups enhance lipid solubility (logP), improving membrane permeability .
  • Basicity : The dimethylamine moiety (pKa ~10) increases water solubility at physiological pH when protonated.
  • Steric effects : Bulky bis(p-fluorophenyl) groups may restrict conformational flexibility, affecting receptor binding .

Advanced: What mechanistic insights justify the use of this compound in studying neurotransmitter receptor systems?

The compound’s mechanism may involve:

  • Competitive antagonism/agonism : Structural analogs interact with serotonin (5-HT) or dopamine receptors via π-π stacking (fluorophenyl) and ionic interactions (amine-HCl) .
  • Functional selectivity : Fluorine atoms may bias signaling toward specific pathways (e.g., β-arrestin vs. G-protein coupling) .
  • Allosteric modulation : Bis(p-fluorophenyl) groups could bind to receptor allosteric sites, as seen in related amines .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential amine volatility .
  • Storage : Keep in airtight containers under inert gas to prevent degradation .

Advanced: How can researchers optimize the compound’s pharmacokinetic profile without compromising target affinity?

Strategies include:

  • Prodrug design : Introduce ester groups to enhance oral bioavailability, with enzymatic cleavage in vivo .
  • Isosteric replacement : Replace fluorine with trifluoromethyl or chlorine to balance lipophilicity and metabolic stability .
  • Salt selection : Test alternative counterions (e.g., sulfate) to improve solubility or crystallization .

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